Ethyl 6-amino-2-bromonicotinate
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Overview
Description
Ethyl 6-amino-2-bromonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6th position and a bromine atom at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 6-amino-2-bromonicotinate involves the reaction of ethyl nicotinate with bromine to introduce the bromine atom at the 2nd position. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like lithium aluminum hydride (LAH) for reduction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, and involves stringent control of reaction conditions such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-bromonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
Ethyl 6-amino-2-bromonicotinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-amino-2-bromonicotinate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 6-amino-2-bromonicotinate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-bromonicotinate: This compound has the amino group at the 2nd position and the bromine atom at the 5th position, leading to different chemical properties and reactivity.
Ethyl 6-amino-5-bromonicotinate: This compound has the bromine atom at the 5th position instead of the 2nd position, which also affects its chemical behavior.
Biological Activity
Ethyl 6-amino-2-bromonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of brominated nicotinic acid derivatives. Its molecular formula is C8H8BrN2O2, with a molecular weight of approximately 245.07 g/mol. The compound features a pyridine ring substituted with an amino group at the 6-position and a bromine atom at the 2-position, which enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with ethyl nicotinate, which is brominated at the 2-position using bromine or N-bromosuccinimide (NBS).
- Amino Group Introduction : The introduction of the amino group can be achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
This compound exhibits significant biological activity through its ability to interact with various molecular targets, including enzymes and receptors. Its amino and bromine groups facilitate binding, potentially modulating enzymatic activities and influencing signal transduction pathways. This interaction can lead to:
- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymatic activities, affecting metabolic pathways relevant to diseases.
- Vasodilation Effects : Preliminary research suggests that it may possess vasodilatory properties, contributing to its potential therapeutic applications.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Compound Name | Similarity Index | Notable Features |
---|---|---|
Ethyl 6-amino-5-bromonicotinate | 0.91 | Variation in amino group positioning |
Ethyl 5-amino-2-bromonicotinate | 0.88 | Different substitution pattern |
Ethyl 4-amino-2-bromonicotinate | 0.82 | Structural differences affecting reactivity |
The unique arrangement of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
ethyl 6-amino-2-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-6(10)11-7(5)9/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
GKIKNIIOCNJPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)N)Br |
Origin of Product |
United States |
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